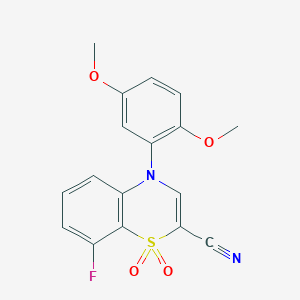

4-(2,5-dimethoxyphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazine is a type of organic compound that contains a benzene ring fused to a thiazine ring . The presence of fluorine and nitrile groups, as well as methoxyphenyl substituents, could potentially influence the compound’s reactivity and properties.

Molecular Structure Analysis

The molecular structure of a compound like this would likely be influenced by the benzothiazine core, the fluorine atom, the nitrile group, and the dimethoxyphenyl group . These groups could impact the compound’s shape, polarity, and potential for forming hydrogen bonds.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing nitrile and fluorine groups, as well as the electron-donating dimethoxyphenyl group . These groups could make the compound more reactive towards nucleophiles or electrophiles, respectively.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups could increase its solubility in polar solvents .Scientific Research Applications

N-alkylphenothiazines: Ligands in Metal Complexes

N-alkylphenothiazines, related to benzothiazines, are known for their antibacterial, antifungal, anticancer activities, and ability to coordinate with metals, making them significant for the development of biologically active compounds with varied antimicrobial activities and cytotoxic effects against tumor cell lines (Krstić et al., 2016).

Synthetic Strategies and Applications of Benzothiazines

Benzothiazine compounds play a crucial role in drug discovery for treating diseases like cancer, hypertension, and infections due to their structural similarity to phenothiazine drugs. Their synthesis involves various strategies, including multi-component reactions, highlighting their importance in developing new therapeutic agents (Mir et al., 2020).

Quinazolines and Pyrimidines for Optoelectronic Materials

The incorporation of quinazoline and pyrimidine rings, closely related to benzothiazines, into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These materials are utilized in organic light-emitting diodes (OLEDs), nonlinear optical materials, and dye-sensitized solar cells, showcasing the versatility of these heterocycles beyond pharmaceutical applications (Lipunova et al., 2018).

1,4-Benzothiazines: A Biologically Attractive Scaffold

1,4-Benzothiazine derivatives demonstrate significant biological activities, including antipsychotic properties and potential in regulating various types of cancer. Their synthesis and structure-activity relationship analysis contribute to designing new derivatives with enhanced biological activities (Rai et al., 2017).

Antifungal and Immunomodulating Activities of 1,4-Benzothiazine Azole Derivatives

1,4-Benzothiazine azole derivatives exhibit in vitro and in vivo antifungal activities against Candida species and other fungal infections. Their chemical characteristics, such as ether substitution, correlate with their biological effectiveness, demonstrating the importance of structural modification in enhancing therapeutic potential (Schiaffella & Vecchiarelli, 2001).

Future Directions

properties

IUPAC Name |

4-(2,5-dimethoxyphenyl)-8-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O4S/c1-23-11-6-7-16(24-2)15(8-11)20-10-12(9-19)25(21,22)17-13(18)4-3-5-14(17)20/h3-8,10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJIRCFISDLKEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C=C(S(=O)(=O)C3=C2C=CC=C3F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-dimethyl-3-pentyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2409263.png)

![N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2409264.png)

![3-Methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2409266.png)

![2-phenoxy-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}nicotinohydrazide](/img/structure/B2409268.png)

![2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2409279.png)

![1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone](/img/structure/B2409283.png)

![N~3~-(3-bromobenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2409285.png)

![2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2409286.png)